molecular formula C8H7BrOS B8590169 6-Bromo-2,3-dihydro-1-benzothiophen-3-ol

6-Bromo-2,3-dihydro-1-benzothiophen-3-ol

Cat. No.: B8590169
M. Wt: 231.11 g/mol
InChI Key: DUZACWFEWFFTRM-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1-benzothiophen-3-ol is a brominated benzothiophene derivative characterized by a hydroxyl group at position 3 and a bromine substituent at position 6. Its molecular formula is C$9$H$7$BrOS (corrected from ), with a molecular weight of 231.11 g/mol . The benzothiophene core, a sulfur-containing heterocycle, imparts unique electronic and steric properties, making it a valuable scaffold in medicinal and materials chemistry. Bromination enhances lipophilicity and bioactivity, while the hydroxyl group contributes to hydrogen bonding and solubility.

Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1-benzothiophen-3-ol

InChI

InChI=1S/C8H7BrOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2

InChI Key

DUZACWFEWFFTRM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(S1)C=C(C=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural and physicochemical features of 6-Bromo-2,3-dihydro-1-benzothiophen-3-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source/Application
This compound C$9$H$7$BrOS 231.11 -OH (C3), -Br (C6), benzothiophene core Organic synthesis intermediate
6-Bromo-3-hydroxybenzo[b]thiophene 1,1-dioxide C$8$H$7$BrO$_3$S 263.11 -OH (C3), -Br (C6), 1,1-dioxide Enhanced polarity; potential drug lead
6-Bromoaplysinopsin C${16}$H${12}$BrN$_3$O 366.19 Indole core, -Br (C6), tryptamine chain 5-HT${2C}$ receptor ligand (K$i$ = 0.3 µM)
6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide C${13}$H$9$BrClN$_3$O 354.59 -Br (C6), -Cl (benzylidene), hydrazide Antibacterial agent
6-Amino-7-bromo-2,3-dihydrobenzothiophene-1,1-dione C$9$H$7$BrN$2$O$3$S 303.13 -NH$_2$ (C6), 1,1-dione Unknown bioactivity

Key Observations :

  • Core Structure: Benzothiophene (target compound) vs. indole (6-bromoaplysinopsin) or nicotinohydrazide (). Sulfur in benzothiophene increases electron density compared to nitrogen in indole, affecting reactivity and binding interactions.
  • Substituent Effects :
    • Bromine at C6 enhances molecular weight and lipophilicity across all compounds.
    • The 1,1-dioxide group in the analog () increases polarity (263.11 g/mol vs. 231.11 g/mol for the target), likely improving aqueous solubility .
    • Functional groups (-OH, -NH$_2$, hydrazide) influence hydrogen bonding and biological target affinity.

Preparation Methods

Bromine in Dichloromethane

Reagents : Bromine (Br₂), dichloromethane (DCM), 2,3-dihydro-1-benzothiophen-3-ol
Conditions : 0–25°C, 2–4 h
Yield : 68–76%
Mechanism : Electrophilic substitution at the aromatic ring’s para position relative to the hydroxyl group.
Limitations : Requires strict temperature control to avoid over-bromination.

N-Bromosuccinimide (NBS) with Catalytic Acid

Reagents : NBS, trifluoroacetic acid (TFA), DCM
Conditions : 25°C, 12 h
Yield : 82%
Advantages : Improved regioselectivity and reduced side reactions compared to Br₂.

Cyclization of Brominated Thiophenol Derivatives

This method constructs the benzothiophene ring system from bromophenol precursors.

Thiol-Epoxide Cyclization

Reagents : 5-Bromo-2-mercaptophenol, epichlorohydrin
Conditions : K₂CO₃, DMF, 80°C, 6 h
Yield : 65%
Key Step : Nucleophilic attack of thiol on epoxide, followed by intramolecular cyclization.

Reductive Methods from Sulfone Intermediates

Sulfone intermediates enable precise functionalization before reduction.

Sodium Borohydride Reduction

Reagents : 6-Bromo-2,3-dihydro-1-benzothiophen-3-ol-1,1-dioxide, NaBH₄
Conditions : MeOH, 0°C → 25°C, 2 h
Yield : 74%
Mechanism : Reduction of sulfone to thiolane, followed by acid workup.

Palladium-Catalyzed Cross-Coupling

Advanced methods employ transition-metal catalysis for late-stage bromination.

Suzuki-Miyaura Coupling

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost
Direct Bromination (Br₂)68–76ModerateHighLow
NBS Bromination82HighModerateModerate
Thiol-Epoxide Cyclization65HighLowHigh
Friedel-Crafts Alkylation58LowModerateModerate
Pd-Catalyzed Coupling63ExcellentLowVery High

Optimization Strategies and Challenges

  • Purification : Flash chromatography (hexane/EtOAc) is standard, but recrystallization from ethanol improves purity.

  • Side Reactions : Over-bromination is mitigated using NBS or flow chemistry setups.

  • Green Chemistry : Recent efforts replace Br₂ with HBr/H₂O₂ systems, achieving 70% yield with reduced toxicity .

Q & A

Q. How should researchers address discrepancies between solution-phase and solid-state structural data?

  • Methodological Answer : Solution NMR may average dynamic processes (e.g., tautomerism), whereas X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility. Pair with solid-state NMR or Raman spectroscopy to bridge the gap between solution and crystal environments .

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